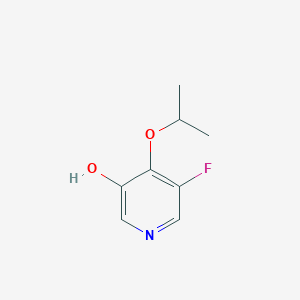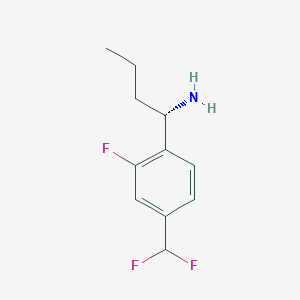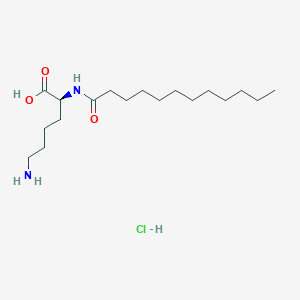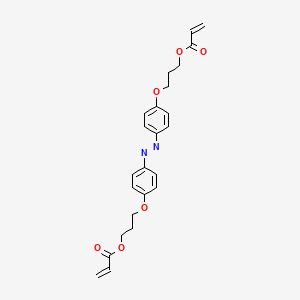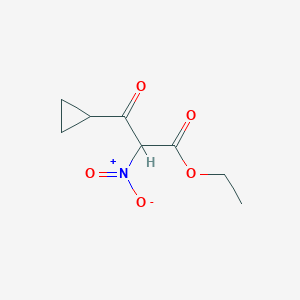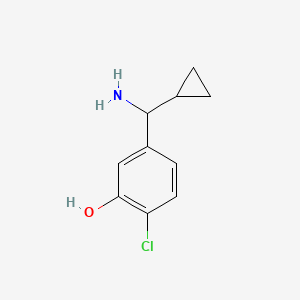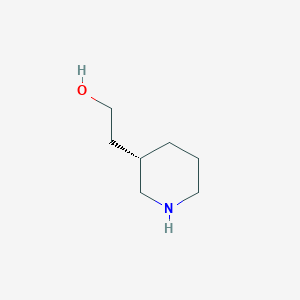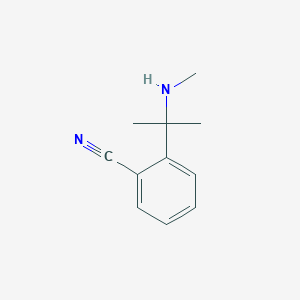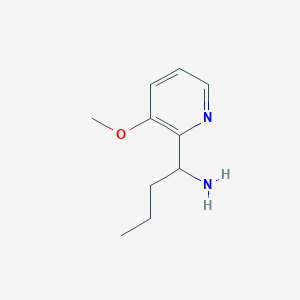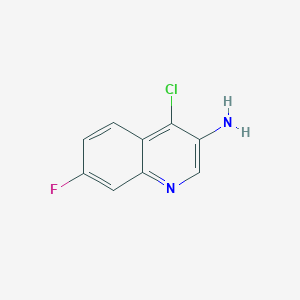
4-Chloro-7-fluoroquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-fluoroquinolin-3-amine is a heterocyclic aromatic amine that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th and 7th positions, respectively, on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with 2,4-difluorobenzaldehyde under acidic conditions to form the intermediate, which is then cyclized to yield the desired quinoline derivative . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Chloro-7-fluoroquinolin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with the quinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Cross-Coupling: Biaryl quinoline derivatives.
科学的研究の応用
4-Chloro-7-fluoroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 4-Chloro-7-fluoroquinolin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may inhibit topoisomerase II, resulting in the prevention of DNA repair and cell proliferation .
類似化合物との比較
Similar Compounds
6-Bromo-4-chloro-7-fluoroquinolin-3-amine: Similar structure with a bromine atom at the 6th position.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: A fluoroquinoline with a different substitution pattern.
Mefloquine: An antimalarial drug with a similar quinoline core.
Uniqueness
4-Chloro-7-fluoroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
特性
分子式 |
C9H6ClFN2 |
|---|---|
分子量 |
196.61 g/mol |
IUPAC名 |
4-chloro-7-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-9-6-2-1-5(11)3-8(6)13-4-7(9)12/h1-4H,12H2 |
InChIキー |
SONSGBIEDUAATH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C=C1F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


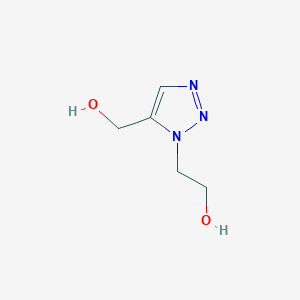
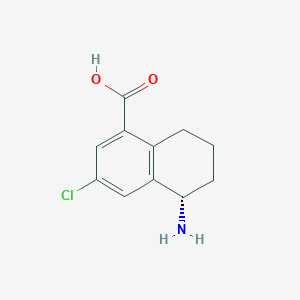
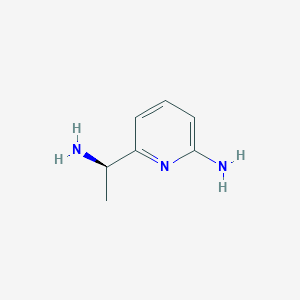
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
